Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a crotyl group, a propargyl group, and a p-toluenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- typically involves the reaction of p-toluenesulfonyl chloride with crotylamine and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: Triethylamine, pyridine, sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Crotyl-N-propargyl-benzenesulfonamide
- N-Crotyl-N-propargyl-methanesulfonamide
- N-Crotyl-N-propargyl-ethanesulfonamide
Uniqueness
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is unique due to the presence of the p-toluenesulfonamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonamide groups .
Eigenschaften
Molekularformel |
C14H17NO2S |
---|---|
Molekulargewicht |
263.36g/mol |
IUPAC-Name |
N-[(E)-but-2-enyl]-4-methyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C14H17NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h2,4,6-10H,11-12H2,1,3H3/b6-4+ |
InChI-Schlüssel |
IPDXYGGTONIZIR-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C/CN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.